molecular formula C6H7N3O B126095 Picolinohydrazide CAS No. 1452-63-7

Picolinohydrazide

Cat. No. B126095
CAS RN: 1452-63-7
M. Wt: 137.14 g/mol
InChI Key: BAQLNPIEFOYKNB-UHFFFAOYSA-N
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Description

Picolinohydrazide, also known as pyridine-2-carbohydrazide, is a chemical compound with the molecular formula C6H7N3O . It has a molecular weight of 137.14 g/mol .


Synthesis Analysis

Picolinohydrazide can be synthesized via a one-pot reaction between fusaric acid and aryl hydrazines using amide coupling reagents . Another method involves the reaction between hydrazines and either 2-picolinic acid or ethyl pyridine-2-carboxylate .


Molecular Structure Analysis

The molecular structure of Picolinohydrazide is characterized by a pyridine ring attached to a carbohydrazide group . The InChI code for Picolinohydrazide is 1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10) .


Chemical Reactions Analysis

Picolinohydrazide has been used in the synthesis of covalent organic polymers (COPs), which have been shown to act as efficient catalysts in the Knoevenagel reaction between aromatic aldehydes and malononitrile .


Physical And Chemical Properties Analysis

Picolinohydrazide is a white to off-white crystalline powder .

Scientific Research Applications

Synthesis and Characterization of Picolinohydrazide Derivatives

Picolinohydrazide derivatives have garnered significant attention in scientific research due to their versatile applications, particularly in synthesis and characterization. One key derivative, (Z)-N′-(2-oxoindolin-3-ylidene)picolinohydrazide (H2IPH), and its metal complexes (Co(II), Ni(II), Cu(II)) have been synthesized and extensively studied using spectroscopic and physicochemical techniques. These studies have revealed that these derivatives can function as monobasic tri- and tetradentate ligands, forming complexes with distinct geometric structures. Notably, the energy gap observed in the Ni(II) complex suggests potential applications in photovoltaic devices, like solar cells. Additionally, these complexes have demonstrated antibacterial properties and significant antitumor activity, particularly the Co(II) complex, showcasing the derivative's potential in medical applications (Rakha et al., 2014).

Application in Catalysis

Picolinohydrazides have been evaluated as potential ligands in catalytic processes, specifically in the zinc-catalyzed hydrosilylation of ketones. A series of picolinohydrazides, synthesized through the reaction of hydrazines with 2-picolinic acid or ethyl pyridine-2-carboxylate, demonstrated the ability to successfully reduce various ketones. This illustrates the compound's role in facilitating chemical reactions, which could have significant implications in synthetic chemistry and industrial processes (Surzhko et al., 2017).

Chemical Sensing and Biological Imaging

In the realm of chemical sensing, picolinohydrazide derivatives have shown promising results. For instance, a pyrene derivative with a picolinohydrazide moiety exhibited high selectivity for Cu2+ ion detection, demonstrating potential as a fluorescent probe. This selective sensing ability extends to live cell imaging, indicating its potential in biological and medical research. Similarly, diarylethene derivatives with a picolinohydrazide unit have displayed high selectivity and sensitivity towards Al3+, suggesting their applicability as fluorescence sensors (Wu et al., 2011) (Zhang et al., 2016).

Environmental and Water Treatment

Picolinohydrazide derivatives have also been explored in environmental applications. For instance, picolinic acid has been utilized to enhance the Fenton reaction, a process widely used in water treatment for pollutant degradation. The study showed that picolinic acid can significantly accelerate the degradation of certain pollutants, offering a promising approach to improve water treatment processes (Yang et al., 2021).

Safety And Hazards

Picolinohydrazide is classified under GHS07 and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

pyridine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-9-6(10)5-3-1-2-4-8-5/h1-4H,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLNPIEFOYKNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40162934
Record name 2-Pyridinecarboxylic acid, hydrazide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Picolinohydrazide

CAS RN

1452-63-7
Record name Picolinohydrazide
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Record name 2-Pyridinecarboxylic acid, hydrazide
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Record name Picolinic Acid Hydrazide
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Record name PICOLINOHYDRAZIDE
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Synthesis routes and methods I

Procedure details

A mixture of ethyl pyridin-2-carboxylate (90 gm) and hydrazine (60 gm) in ethanol (400 ml) was stirred at 80° C. over a period of 4 h. Solvent was evaporated under vacuum to provide a crude mass. The crude mass was stirred with diethyl ether and the suspension was filtered and the wet cake washed with small quantity of ethanol (50 ml) to provide title compound in 76 gm quantity (93%) as a white solid.
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90 g
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60 g
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400 mL
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Synthesis routes and methods II

Procedure details

Compound 42 is prepared from methyl 3-mercaptobenzoate (41) and compound 42 under basic condition (e.g. 2-6-lutidine or DABCO). The ester functional group of compound 43 is then converted to hydrazide first (hydrazine reaction) and then Boc protecting group is deprotected under acidic condition (e.g. TFA) to afford compound 44.
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compound 42
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compound 43
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hydrazide
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Synthesis routes and methods III

Procedure details

Pyridine-2-carboxylic acid hydrazide is prepared as follows: 230 g (228 mL) of anhydrous hydrazine is added, over a period of 10-15 minutes, to a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate ((ethyl picolinate) in 1750 mL of anhydrous ethanol. The reaction is exothermic. The solution is stirred and refluxed for 5 hours, then stirred at room temperature overnight. The crystalline product is filtered off, washed first with anhydrous alcohol and then with anhydrous ether, and air-dried to yield pyridine-2-carboxylic acid hydrazide, m.p. 95°-100°.
Quantity
228 mL
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977.4 g
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1750 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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